molecular formula C15H17N3O3 B2920002 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2319787-45-4

2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2920002
CAS No.: 2319787-45-4
M. Wt: 287.319
InChI Key: IBTOMRMEUZXXOA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the core components. One common approach is to first synthesize the methoxyphenyl group and then introduce the acetamide and pyrimidinone functionalities through a series of reactions.

  • Synthesis of Methoxyphenyl Group: : This can be achieved by reacting 2-methoxybenzene with appropriate reagents to introduce the desired functional groups.

  • Introduction of Acetamide Group: : The acetamide group can be introduced by reacting the methoxyphenyl compound with acetic anhydride in the presence of a base.

  • Formation of Pyrimidinone Ring: : The pyrimidinone ring can be formed by cyclization reactions involving the appropriate precursors.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can be used to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound has potential applications in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties may make it suitable for use in specialized applications, such as coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide include:

  • 2-(2-Methoxyphenyl)ethylamine: : This compound shares the methoxyphenyl group but lacks the acetamide and pyrimidinone functionalities.

  • N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide: : This compound has the acetamide and pyrimidinone functionalities but lacks the methoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of the methoxyphenyl group with the acetamide and pyrimidinone functionalities. This combination provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-13-6-3-2-5-12(13)11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTOMRMEUZXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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